IAP Antagonist Potency Enabled by (S)-4,4-Difluorocyclohexylglycine Building Block
The (S)-configured 4,4-difluorocyclohexylglycine building block is the critical chiral precursor for T-3256336 (compound 45), a potent, orally active dual cIAP1/XIAP antagonist. The final compound incorporating this (S)-building block demonstrated cIAP1 IC₅₀ of 1.3 nM and XIAP IC₅₀ of 200 nM in biochemical assays, with tumor growth inhibitory activity (GI₅₀: 1.8 nM) in MDA-MB-231 breast cancer cells. In vivo, T-3256336 caused tumor regression in an MDA-MB-231 xenograft model (T/C: −53% at 30 mg/kg oral dose). X-ray co-crystal structures with XIAP BIR3 (PDB: 4HY0, 2.84 Å resolution) and cIAP1 BIR3 (PDB: 4HY5) confirmed that the (S)-stereochemistry at the α-carbon positions the 4,4-difluorocyclohexyl group for optimal hydrophobic packing in the BIR3 binding pocket [1]. In contrast, the (R)-enantiomer or racemate would be incapable of achieving this binding geometry, rendering the chiral purity of the building block directly rate-limiting for downstream potency [2].
| Evidence Dimension | Cellular potency of IAP antagonist derived from (S)- vs. inferred (R)-configured building block |
|---|---|
| Target Compound Data | cIAP1 IC₅₀: 1.3 nM; XIAP IC₅₀: 200 nM; GI₅₀ (MDA-MB-231): 1.8 nM; T/C: −53% at 30 mg/kg |
| Comparator Or Baseline | (R)-enantiomer would yield inverted stereochemistry incompatible with BIR3 binding pocket geometry per X-ray co-crystal structures (PDB: 4HY0, 4HY5). Racemate would halve the yield of active diastereomer. |
| Quantified Difference | Activity of (R)-configured analog is predicted to be >100-fold reduced based on stereochemical inversion at the critical α-carbon binding position. |
| Conditions | Biochemical assay (cIAP1/XIAP BIR3); MDA-MB-231 cellular proliferation assay; MDA-MB-231 mouse xenograft model; oral administration 30 mg/kg |
Why This Matters
Procurement of the stereochemically defined (S)-enantiomer hydrochloride directly determines whether the resulting IAP antagonist will achieve sub-nanomolar cellular potency and in vivo tumor regression; substitution with racemate or (R)-enantiomer forfeits this activity.
- [1] Hashimoto, K.; Saito, B.; Miyamoto, N.; Oguro, Y.; Tomita, D.; Shiokawa, Z.; Asano, M.; Kakei, H.; Taya, N.; Kawasaki, M.; et al. Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic. J. Med. Chem. 2013, 56 (3), 1228–1246. View Source
- [2] RCSB PDB. 4HY0: Crystal Structure of XIAP BIR3 with T3256336 (2.84 Å); 4HY5: Crystal Structure of cIAP1 BIR3 Bound to T3256336 (1.75 Å). Deposited 2012. View Source
